molecular formula C19H24N2O B8117551 [(2R)-1,4-dibenzylpiperazin-2-yl]methanol

[(2R)-1,4-dibenzylpiperazin-2-yl]methanol

Cat. No. B8117551
M. Wt: 296.4 g/mol
InChI Key: SOUPGWGAPDMYFM-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210193

Procedure details

To a solution of 10.1 ml of thionyl chloride in 50 ml of carbon tetrachloride was added, with stirring, a solution of 22.15 g of 1,4-bis(phenylmethyl)-2-piperazinemethanol in 120 ml of carbon tetrachloride. This mixture was stirred in an oil bath at 70° C. for one hour, then cooled in an ice bath and a solution of 17.1 9 of potassium hydroxide in 50 ml of water was added. The mixture was extracted several times with dichloromethane. The extracts were combined, filtered through hydrous magnesium silicate and evaporated. The residual gum was dissolved in warm heptane, filtered and evaporated to an oil which crystallized on standing, giving 17.94 g of 2-chloromethyl-1,4-bis(phenylmethyl)piperazine, mp 54°-56° oC.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
17.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]1([CH2:11][N:12]2[CH2:17][CH2:16][N:15]([CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH2:14][CH:13]2[CH2:25]O)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH-].[K+]>C(Cl)(Cl)(Cl)Cl.O>[Cl:3][CH2:25][CH:13]1[CH2:14][N:15]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:16][CH2:17][N:12]1[CH2:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
22.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1C(CN(CC1)CC1=CC=CC=C1)CO
Step Three
Name
17.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred in an oil bath at 70° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted several times with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through hydrous magnesium silicate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residual gum was dissolved in warm heptane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
ClCC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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